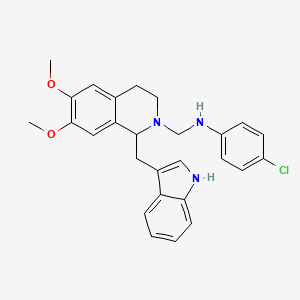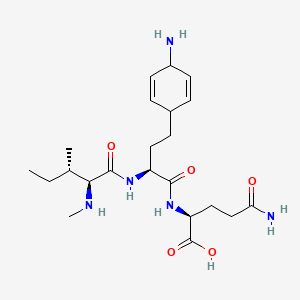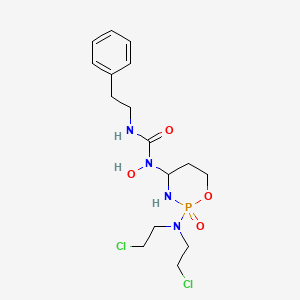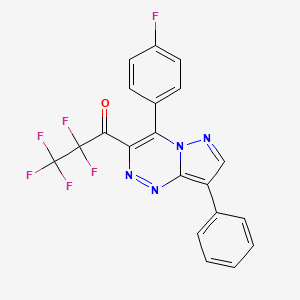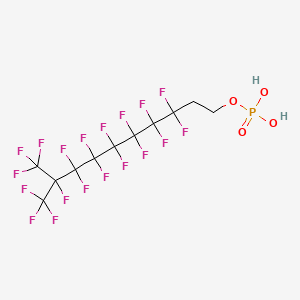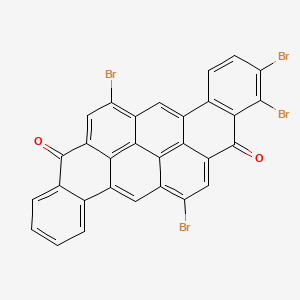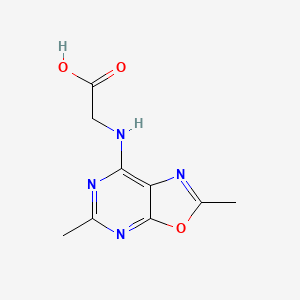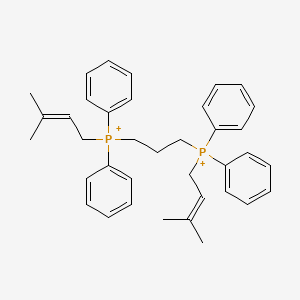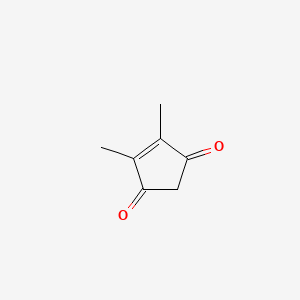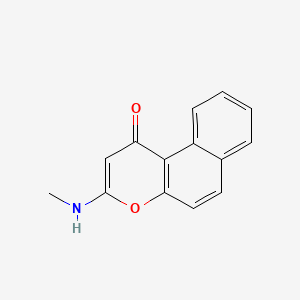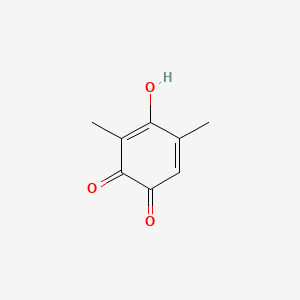
2-Hydroxy-3,5-dimethyl-2,5-cyclohexadiene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3,5-dimethyl-2,5-cyclohexadiene-1,4-dione is an organic compound with the molecular formula C8H8O3 It is a derivative of cyclohexadiene and is characterized by the presence of hydroxyl and methyl groups on the cyclohexadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxy-3,5-dimethyl-2,5-cyclohexadiene-1,4-dione can be synthesized through several methods. One common method involves the oxidation of 2,6-dimethylphenol using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions . The reaction typically takes place in an aqueous or organic solvent, and the product is isolated through crystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3,5-dimethyl-2,5-cyclohexadiene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The hydroxyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Various substituted cyclohexadiene derivatives.
Applications De Recherche Scientifique
2-Hydroxy-3,5-dimethyl-2,5-cyclohexadiene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3,5-dimethyl-2,5-cyclohexadiene-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electron donor or acceptor, participating in redox reactions that influence cellular processes. Its hydroxyl and methyl groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: Another quinone derivative with similar redox properties.
2-Hydroxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione: A structurally related compound with different substitution patterns
Uniqueness
2-Hydroxy-3,5-dimethyl-2,5-cyclohexadiene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methyl groups on the cyclohexadiene ring makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
2913-40-8 |
|---|---|
Formule moléculaire |
C8H8O3 |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
4-hydroxy-3,5-dimethylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C8H8O3/c1-4-3-6(9)8(11)5(2)7(4)10/h3,10H,1-2H3 |
Clé InChI |
UDGBDJXSFNXKDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=O)C(=C1O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



